molecular formula C16H26N2O2 B6007337 2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane

Cat. No.: B6007337
M. Wt: 278.39 g/mol
InChI Key: YFTTXBLGMRQISL-UHFFFAOYSA-N
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Description

2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a furan ring, a methoxyethyl group, and a diazaspirodecane core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the furan ring and the diazaspirodecane core. One common method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides, followed by a tandem radical addition and dearomatizing cyclization process . This method is efficient and allows for the smooth conversion of intermediate products into the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various spirocyclic derivatives, furandicarboxylic acids, and substituted diazaspirodecane compounds.

Scientific Research Applications

2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The furan ring and diazaspirodecane core play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[45]decane is unique due to its combination of a furan ring and a diazaspirodecane core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-3-ylmethyl)-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-19-10-8-17-6-2-4-16(13-17)5-7-18(14-16)11-15-3-9-20-12-15/h3,9,12H,2,4-8,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTTXBLGMRQISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2(C1)CCN(C2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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